molecular formula C26H25Cl2N5O B1574431 TG100435

TG100435

Cat. No.: B1574431
M. Wt: 494.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.

Scientific Research Applications

Metabolism and Pharmacokinetics

TG100435 is a novel, orally active protein tyrosine kinase inhibitor with inhibition constants (Ki) against multiple kinases such as Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM. It shows systemic clearance values and varying oral bioavailability in different species like mouse, rat, and dog. This compound undergoes metabolism to form four oxidation metabolites in humans, dogs, and rats. Its major metabolite, TG100855, is more potent than this compound itself. The transformation of this compound to TG100855 significantly enhances tyrosine kinase inhibition in animal models (Hu et al., 2007).

Enzymatic Interconversion

This compound and its N-oxide metabolite TG100855 undergo cyclic conversion by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s). FMO3 is primarily responsible for the formation of TG100855, and cytochrome P450 reductase might be involved in the retroreduction of TG100855 back to this compound. This interconversion process is significant for understanding the drug's pharmacokinetics and therapeutic effects (Kousba et al., 2008).

Comparative Metabolism in Different Tissues

The metabolism of this compound and TG100855 has been studied in human liver, intestine, and lung microsomes. The findings suggest that liver and intestine predominantly contribute to the N-oxidation of this compound, while all studied tissues contribute to the reduction of TG100855. This research provides insights into the tissue-specific metabolism of this compound, crucial for its therapeutic applications (Kousba et al., 2006).

Species Differences in Enzyme Metabolism

There are notable species differences in the metabolism of this compound, with variations in the formation of TG100855 and its conversion back to this compound. This study highlights the importance of considering species-specific metabolic pathways in the development and application of this compound as an anti-cancer agent (Kousba et al., 2006).

Properties

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

Appearance

Solid powder

Synonyms

TG100435;  TG 100435;  TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.